molecular formula C14H18N4 B1589202 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)- CAS No. 189440-33-3

1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-

Cat. No. B1589202
CAS RN: 189440-33-3
M. Wt: 242.32 g/mol
InChI Key: PLMFCAGWTCKBCA-UHFFFAOYSA-N
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Description

“1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-” is a chemical compound with the molecular formula C14H18N4 . It is also known by other names such as N,N’-Bis(2-pyridinylmethyl)-1,2-ethanediamine . This compound is often used in research and development .


Molecular Structure Analysis

The molecular weight of “1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-” is 242.31952 Da . The monoisotopic mass is 242.153152 Da .

Scientific Research Applications

Synthesis and Characterization

  • Stable Dication Formation : A stable dication was synthesized from "1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-" through a reaction with 2-pyridinecarboxaldehyde and manganese chloride, showcasing its utility in the creation of novel dication structures (H. Keypour et al., 2009) source.
  • Cobalt(III) Complexes : Research involving the synthesis and characterization of cobalt(III) complexes using "1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-" as a ligand reveals the compound's role in forming asymmetric cis-octahedral geometry complexes, highlighting its significance in coordination chemistry (M. Das & S. Chattopadhyay, 2013) source.

Material Science and Luminescent Properties

  • Luminescent Properties : The ligand has been used in the synthesis of mercury(II) compounds, with studies showing how varying the ligand denticities can control the coordination numbers and affect the luminescent properties of the resulting compounds (S. Chattopadhyay et al., 2010) source.
  • Supramolecular Architectures : The flexibility of bis(pyridyl) molecules with "1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-" derivatives has been explored in the formation of salts leading to diverse supramolecular patterns influenced by inorganic anions, alkalinity, and the ligand's conformation, which also exhibit luminescent properties (Tong-Peng Liu et al., 2014) source.

Coordination Chemistry

  • Nickel(II) Complexes : Investigations into nickel(II) complexes reveal the ligand's ability to form optically active and conformationally flexible complexes, contributing to the understanding of stereochemistry in coordination compounds (Sadao. Kitagawa et al., 1974) source.
  • MRI Contrast Agents : A manganese(II)-containing MRI contrast agent employing a neutral and non-macrocyclic variant of "1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-" showcases the potential of such ligands in biomedical imaging, highlighting the ligand's role in enhancing the effectiveness of MRI contrast agents (Qiao Zhang et al., 2011) source.

Mechanism of Action

Target of Action

It is known that this compound can form stable complexes with metal ions , suggesting that its targets could be metal-containing enzymes or proteins.

Mode of Action

“1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-” interacts with its targets by forming stable complexes with metal ions . This interaction could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed and distributed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of “1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-”. For instance, its solubility in water suggests that it could be more effective in aqueous environments Additionally, its stability could be influenced by factors such as pH and temperature

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name

N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-7-10-18(11-13-5-1-3-8-16-13)12-14-6-2-4-9-17-14/h1-6,8-9H,7,10-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFCAGWTCKBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCN)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447324
Record name 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189440-33-3
Record name 1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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